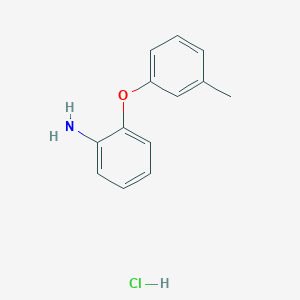

2-(3-Methylphenoxy)aniline hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(3-methylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDSOQMUIOXPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 3 Methylphenoxy Aniline Hydrochloride

Established Synthetic Pathways

Traditional synthesis of 2-(3-Methylphenoxy)aniline (B1607781) hydrochloride relies on robust and well-documented chemical transformations. These pathways typically involve the formation of a key diaryl ether intermediate followed by functional group manipulation and salt formation.

Multi-Step Transformations via Nitro-Reduction and Salt Formation

A prevalent and classical approach to synthesizing the target compound involves a sequential process centered around the reduction of a nitroaromatic intermediate. This multi-step method provides a reliable, albeit lengthy, route to the final product.

The synthesis typically begins with a nucleophilic aromatic substitution (SNAr) reaction to construct the diaryl ether backbone. This is often achieved by reacting 3-methylphenol (m-cresol) with an activated nitroaryl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, in the presence of a base like potassium carbonate (K₂CO₃). The electron-withdrawing nitro group in the ortho position activates the halide for displacement by the phenoxide ion, yielding the key intermediate, 2-(3-methylphenoxy)-1-nitrobenzene.

The second critical step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation is fundamental in the synthesis of many anilines from nitroarenes. organic-chemistry.orgbeilstein-journals.org A common and efficient method is catalytic hydrogenation, where the nitro intermediate is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). chemicalbook.com Alternative chemical reductants can also be employed, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or hydrazine (B178648) hydrate (B1144303) with a catalyst. chemicalbook.com This step yields the free base, 2-(3-methylphenoxy)aniline.

The final step is the formation of the hydrochloride salt. The synthesized 2-(3-methylphenoxy)aniline is dissolved in a suitable solvent and treated with hydrochloric acid (HCl). This acid-base reaction protonates the amine group, leading to the precipitation or isolation of the stable and often crystalline 2-(3-Methylphenoxy)aniline hydrochloride. google.com

| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |

| 1 | Nucleophilic Aromatic Substitution | 3-Methylphenol, 1-Fluoro-2-nitrobenzene, K₂CO₃ | 2-(3-methylphenoxy)-1-nitrobenzene | Formation of the diaryl ether core structure. |

| 2 | Nitro Group Reduction | H₂, Pd/C (Catalytic Hydrogenation) | 2-(3-Methylphenoxy)aniline | Conversion of the nitro group to the essential aniline (B41778) functionality. |

| 3 | Salt Formation | Hydrochloric Acid (HCl) | 2-(3-Methylphenoxy)aniline hydrochloride | To produce the stable, solid hydrochloride salt of the final compound. |

Catalytic Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling Reaction)

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. For diaryl ether synthesis, the most relevant methods are C-O cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination. nih.govresearchgate.net While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its principles of catalytic cycles involving palladium are shared with other cross-coupling reactions that are directly applicable here. synarchive.comlibretexts.org

The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol (B47542) to form a diaryl ether. acs.org Recent advancements have improved this method by introducing ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), which can accelerate the reaction and allow for milder conditions. acs.org

A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig O-arylation. This reaction offers a broader substrate scope and generally proceeds under milder conditions than the traditional Ullmann coupling. It involves the coupling of an aryl halide or triflate with a phenol, using a palladium catalyst and a suitable phosphine (B1218219) ligand. pharmaceutical-technology.com

In the context of synthesizing 2-(3-Methylphenoxy)aniline hydrochloride, a cross-coupling strategy could involve reacting a derivative of 2-aminophenol (B121084) (potentially with a protected amine group) with a 3-methylphenyl halide. More commonly, the diaryl ether intermediate, 2-(3-methylphenoxy)-1-nitrobenzene, would be synthesized via an Ullmann or Buchwald-Hartwig coupling between 3-methylphenol and a 2-halonitrobenzene, followed by the previously described nitro-reduction and salt formation steps.

| Coupling Reaction | Catalyst Metal | Typical Substrates | Key Advantage |

| Ullmann Condensation | Copper (Cu) | Aryl Iodides/Bromides, Phenols | Cost-effective metal catalyst. acs.org |

| Buchwald-Hartwig O-Arylation | Palladium (Pd) | Aryl Halides/Triflates, Phenols | High functional group tolerance and milder reaction conditions. pharmaceutical-technology.com |

| Nickel-Catalyzed Coupling | Nickel (Ni) | Aryl Chlorides/Bromides, Phenols | Lower cost alternative to palladium, effective for less reactive halides. researchgate.net |

Advanced Synthetic Techniques

To overcome the limitations of traditional batch processing and improve efficiency, advanced synthetic techniques are being explored and implemented, particularly for industrial-scale production.

Industrial Production Strategies (e.g., Continuous Flow Reactors)

For industrial production, continuous flow chemistry offers significant advantages over conventional batch processing. nih.gov Continuous flow reactors consist of a network of tubes or microchannels where reagents are pumped and mixed, with the reaction occurring as the mixture flows through the system. gatech.edu

This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for safety and product consistency. mdpi.com The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat exchange, enabling safe operation of highly exothermic reactions, such as nitrations or hydrogenations, that can be hazardous in large batch reactors. almacgroup.comresearchgate.net

Methodological Innovations in Analogous Compound Synthesis

The field of diaryl ether synthesis is continually evolving, with ongoing research focused on developing more efficient, sustainable, and cost-effective methods. researchgate.net

Key areas of innovation include:

Advanced Catalysis: The development of novel catalysts is a primary focus. This includes highly active and stable palladium precatalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, which show excellent performance in cross-coupling reactions. nih.govorganic-chemistry.org The use of nano-sized metal catalysts has also gained attention, as their high surface-to-volume ratio can lead to rapid C-O bond formation under mild, often ligand-free, conditions. nih.gov

Cost-Effective Metals: To reduce reliance on expensive palladium catalysts, research into catalysts based on more abundant and cheaper metals like nickel and copper is expanding. Nickel-based systems have shown promise for C-O cross-coupling, including for less reactive but more economical aryl chlorides. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. One such innovation is micellar catalysis, where reactions are conducted in water using surfactants to form nanoreactors. This approach can eliminate the need for volatile organic solvents and has been successfully applied to Suzuki-Miyaura cross-coupling reactions, demonstrating its potential for other catalytic systems. unimib.it

Precursor Chemistry and Intermediate Derivatization

The selection of appropriate starting materials is fundamental to the success of any synthetic route. For the multi-step synthesis of 2-(3-Methylphenoxy)aniline hydrochloride, the choice of precursors directly influences the efficiency of the key bond-forming steps.

The most common precursors are:

3-Methylphenol (m-cresol): This provides one of the aromatic rings and the methyl group substituent. It acts as the nucleophile in the SNAr reaction.

A 2-substituted nitrobenzene (B124822): This serves as the electrophilic partner. The substituent at the 1-position is a leaving group (typically a halogen), while the nitro group at the 2-position serves two critical functions: it activates the ring for nucleophilic aromatic substitution and serves as a precursor to the final aniline group. 1-Fluoro-2-nitrobenzene is often preferred due to the high electronegativity of fluorine, which makes it an excellent leaving group in SNAr reactions.

The reaction between these precursors leads to the formation of the crucial intermediate, 2-(3-methylphenoxy)-1-nitrobenzene . The strategic placement of the nitro group is essential; after facilitating the creation of the diaryl ether linkage, it is transformed in a subsequent step into the desired amine functionality. This synthetic design, where a group serves a dual purpose, is a hallmark of efficient chemical synthesis.

| Precursor / Intermediate | Chemical Formula | Role in Synthesis |

| 3-Methylphenol (m-cresol) | C₇H₈O | Nucleophilic component; source of the methylphenoxy group. |

| 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | Electrophilic component; provides the nitroaniline precursor ring. |

| 2-(3-methylphenoxy)-1-nitrobenzene | C₁₃H₁₁NO₃ | Key intermediate; the diaryl ether formed before the reduction step. |

Synthesis and Transformation of Key Synthetic Precursors

The primary synthetic route to 2-(3-Methylphenoxy)aniline hydrochloride involves two principal transformations: the formation of a diaryl ether intermediate and the subsequent reduction of a nitro functional group to an amine. The key precursor in this sequence is typically 2-(3-methylphenoxy)-1-nitrobenzene.

Synthesis of the Diaryl Ether Precursor

The critical C-O bond that forms the diaryl ether backbone is generally constructed via nucleophilic aromatic substitution, most commonly through an Ullmann condensation or a modern palladium-catalyzed Buchwald-Hartwig O-arylation.

The Ullmann condensation is a classical method that involves the coupling of a phenol with an aryl halide using a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org In this synthesis, 3-methylphenol (m-cresol) is reacted with an ortho-halonitrobenzene. The nitro group on the aryl halide is crucial as it activates the ring toward nucleophilic attack, facilitating the substitution. wikipedia.org

The general reaction is as follows: 2-halonitrobenzene + 3-methylphenol --(Cu catalyst, Base)--> 2-(3-methylphenoxy)-1-nitrobenzene

The choice of catalyst, base, and solvent significantly impacts the reaction's success. Stoichiometric amounts of copper were traditionally used, but modern methods employ catalytic amounts of copper salts like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). mdpi.com Strong bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used to deprotonate the phenol, forming the active phenoxide nucleophile. mdpi.com High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or nitrobenzene are often required to achieve the necessary high temperatures. wikipedia.org

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

|---|---|---|---|---|---|

| 2-chloronitrobenzene | CuI (10 mol%) | K₂CO₃ | DMF | 140-160 | 65-75 |

| 2-bromonitrobenzene | Cu₂O (10 mol%) | Cs₂CO₃ | NMP | 130-150 | 70-85 |

| 2-iodonitrobenzene | Cu powder | K₂CO₃ | Pyridine | 110-130 | 80-90 |

Transformation of the Nitro Group Precursor

Once the 2-(3-methylphenoxy)-1-nitrobenzene intermediate is synthesized and purified, the next critical step is the reduction of the nitro group to form the primary amine, 2-(3-methylphenoxy)aniline. This transformation is a standard procedure in organic synthesis with several reliable methods available.

Catalytic hydrogenation is a highly effective and clean method for this reduction. The nitro compound is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and exposed to hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemicalbook.com Palladium on activated carbon (Pd/C) is the most common catalyst for this purpose. chemicalbook.com The reaction is typically clean, with water being the only byproduct, simplifying the workup process.

An alternative involves the use of metal-acid systems . Historically, reagents like tin (Sn) or iron (Fe) powder in the presence of concentrated hydrochloric acid (HCl) were widely used. The Bechamp reduction, using iron and a weak acid like acetic acid or ammonium (B1175870) chloride, is a milder alternative that is often used in industrial settings due to its lower cost. Another common laboratory-scale method is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate.

| Method | Reagents | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Ethanol, Ethyl Acetate | High yield, clean reaction, simple workup | Requires specialized pressure equipment |

| Metal/Acid Reduction | Fe, HCl or NH₄Cl | Water/Ethanol | Inexpensive, suitable for large scale | Acidic workup, potential for metal ion contamination |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Good functional group tolerance, mild conditions | Stoichiometric tin waste, more expensive |

Final Salt Formation

The final step is the conversion of the synthesized 2-(3-methylphenoxy)aniline free base into its hydrochloride salt. This is achieved by treating a solution of the aniline in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride (either gaseous HCl or a solution in a solvent like ether or dioxane). google.com The hydrochloride salt typically has improved stability and handling characteristics compared to the free base and precipitates from the solution, allowing for easy isolation by filtration.

Strategic Derivatization of Reaction Intermediates

Route optimization for the synthesis of 2-(3-Methylphenoxy)aniline hydrochloride involves strategic decisions regarding the starting materials and reaction conditions to enhance yield, reduce costs, and improve process safety. These decisions often revolve around the derivatization or selection of key reaction intermediates.

Modulation of Aryl Halide Reactivity

A primary strategic consideration in the Ullmann or Buchwald-Hartwig coupling step is the choice of the halogen on the nitrobenzene precursor. The reactivity of aryl halides in these cross-coupling reactions generally follows the order: I > Br > Cl > F. wikipedia.orgmdpi.com

2-Iodonitrobenzene: Offers the highest reactivity, allowing for milder reaction conditions (lower temperatures and shorter reaction times), which can minimize side product formation. However, it is the most expensive starting material.

2-Bromonitrobenzene: Provides a good balance between reactivity and cost, making it a common choice for laboratory and pilot-scale syntheses. arkat-usa.org

2-Chloronitrobenzene: Is the most cost-effective precursor but is the least reactive. Its use often requires more forcing conditions (higher temperatures, more active catalysts, or stronger bases), which can sometimes lead to lower yields or more complex purification. wikipedia.org

Electronic Effects of Substituents

The electronic properties of the coupling partners are a key factor in route design. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in the ortho position of the aryl halide, is highly advantageous as it activates the substrate for nucleophilic aromatic substitution. wikipedia.org Conversely, the electron-donating nature of the methyl group (-CH₃) on the 3-methylphenol enhances the nucleophilicity of the corresponding phenoxide, further promoting the desired coupling reaction. mdpi.com Understanding these electronic effects is crucial for predicting reactivity and selecting optimal reaction partners.

| Strategic Choice | Option A (Higher Reactivity) | Option B (Lower Cost) | Implication for Optimization |

|---|---|---|---|

| Aryl Halide Leaving Group | Iodo (-I) | Chloro (-Cl) | Balancing raw material cost against the need for milder conditions and potentially higher yields. |

| Activating Group on Aryl Halide | Nitro (-NO₂) | (Less activating group) | The ortho-nitro group is essential for activating classical Ullmann reactions. |

| Group on Phenol | Electron-donating (e.g., -CH₃) | Electron-withdrawing | Electron-donating groups increase the phenol's nucleophilicity, improving reaction rates. |

Modern Catalyst and Ligand Systems

For syntheses where the Ullmann condensation is problematic, the Buchwald-Hartwig O-arylation offers a powerful alternative. wikipedia.orgorganic-chemistry.org This palladium-catalyzed method often proceeds under much milder conditions than the Ullmann reaction. Strategic optimization in this context involves the screening of various palladium precatalysts and, most importantly, specialized phosphine ligands. The choice of ligand (e.g., bulky, electron-rich ligands like XPhos or RuPhos) is critical for achieving high catalytic turnover and accommodating a wide range of substrates, including less reactive aryl chlorides. orgsyn.orgnih.gov While potentially more expensive in terms of the catalyst, this approach can offer superior yields, better functional group tolerance, and more readily scalable conditions, representing a key strategy in modern process development.

Advanced Spectroscopic and Analytical Characterization of 2 3 Methylphenoxy Aniline Hydrochloride

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insight into the molecular vibrations and functional groups present in a compound. When combined with computational methods, it allows for a detailed assignment of specific vibrational modes.

The FT-IR spectrum of 2-(3-Methylphenoxy)aniline (B1607781) hydrochloride is characterized by absorption bands corresponding to the various functional groups within its structure. The protonation of the aniline (B41778) nitrogen to form the anilinium ion (–NH3+) results in characteristic N-H stretching vibrations, which are typically observed as a broad band in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands.

Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretching modes of the methyl (CH₃) group are expected in the 2980-2870 cm⁻¹ range. The ether linkage (Ar-O-Ar) gives rise to strong asymmetric and symmetric C-O-C stretching vibrations, typically found in the 1260-1000 cm⁻¹ region. Aromatic C=C ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ range, which are useful for identifying the phenyl rings.

To achieve unambiguous assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra, theoretical calculations based on methods like Density Functional Theory (DFT) are employed. sphinxsai.com These calculations predict the vibrational frequencies and intensities of the molecule's normal modes.

A crucial component of this analysis is the Potential Energy Distribution (PED). mdpi.comresearchgate.net PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific vibrational mode. mdpi.comresearchgate.net This allows for a precise description of the nature of the vibration, moving beyond simple group frequency approximations, especially in the complex "fingerprint" region (below 1500 cm⁻¹) where many vibrational modes are coupled. mdpi.comresearchgate.net For instance, a band around 1450 cm⁻¹ might be assigned with PED analysis as a combination of aromatic C=C stretching and C-H in-plane bending.

Table 1: Illustrative Vibrational Wavenumber Assignments for 2-(3-Methylphenoxy)aniline Hydrochloride

| Vibrational Mode | Assignment (PED Contribution) | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |

| ν(N-H) | N-H Stretching | 3200-2800 (broad) | Weak |

| ν(C-H) aromatic | Aromatic C-H Stretching | 3100-3000 | Strong |

| νas(CH₃) | Asymmetric CH₃ Stretching | ~2965 | Medium |

| νs(CH₃) | Symmetric CH₃ Stretching | ~2880 | Medium |

| ν(C=C) | Aromatic Ring Stretching | 1610, 1585, 1490 | Strong |

| δas(CH₃) | Asymmetric CH₃ Bending | ~1450 | Medium |

| νas(C-O-C) | Asymmetric C-O-C Stretching | ~1240 | Weak |

| νs(C-O-C) | Symmetric C-O-C Stretching | ~1040 | Strong |

| ν(C-N) | C-N Stretching | ~1310 | Medium |

Note: This table is illustrative, based on characteristic frequencies for the present functional groups. ν: stretching; δ: bending; as: asymmetric; s: symmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 2-(3-Methylphenoxy)aniline hydrochloride is expected to display distinct signals corresponding to the different types of protons. The aromatic region (typically δ 6.5-8.0 ppm) would be complex due to the presence of two substituted phenyl rings, resulting in overlapping multiplets for the eight aromatic protons. The signals from the aniline ring protons would be shifted downfield due to the electron-withdrawing effect of the -NH3+ group. The protons on the phenoxy ring would show shifts influenced by the electron-donating ether and methyl groups. The methyl group protons are expected to appear as a sharp singlet further upfield, typically in the δ 2.2-2.5 ppm range. The ammonium (B1175870) protons (-NH3+) would likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for 2-(3-Methylphenoxy)aniline Hydrochloride

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (Aniline Ring) | 7.0 - 7.8 | Multiplet |

| Ar-H (Phenoxy Ring) | 6.7 - 7.3 | Multiplet |

| -CH₃ | 2.2 - 2.5 | Singlet |

| -NH₃⁺ | Variable (e.g., 5.0 - 9.0) | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for analogous structures.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-(3-Methylphenoxy)aniline hydrochloride, 13 distinct signals are expected, assuming no accidental overlap. The carbons of the two aromatic rings would resonate in the δ 110-160 ppm region. The chemical shifts are influenced by the attached substituents; for example, the carbons directly bonded to the oxygen (C-O) and nitrogen (C-N) atoms would be significantly deshielded and appear further downfield. Specifically, the C-O carbon is expected around δ 155-160 ppm, while the C-N carbon would be in the δ 140-145 ppm range. The carbon of the methyl group is expected to produce a signal in the aliphatic region, typically around δ 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for 2-(3-Methylphenoxy)aniline Hydrochloride

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-O (Phenoxy Ring) | 155 - 160 |

| C-O (Aniline Ring) | 145 - 150 |

| C-N (Aniline Ring) | 140 - 145 |

| C-CH₃ (Phenoxy Ring) | 138 - 142 |

| Ar-C | 110 - 135 |

| -CH₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for analogous structures and substituent effects.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and elemental composition, providing unequivocal confirmation of a compound's identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in mass measurement, enabling the determination of the elemental formula of a molecule. For 2-(3-Methylphenoxy)aniline hydrochloride, HRMS analysis provides definitive confirmation of its chemical formula, C₁₃H₁₄ClNO. The protonated molecule [M+H]⁺ is observed, and its high-resolution mass is compared with the theoretical value.

In a typical analysis, the compound is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source, which is conducive to the ionization of polar molecules like amine hydrochlorides. The high-resolution analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, then measures the mass-to-charge ratio (m/z) of the resulting ions with a high degree of precision.

The expected HRMS data for the protonated molecule of 2-(3-Methylphenoxy)aniline is presented below. The hydrochloride salt would dissociate in the ESI source, leading to the observation of the protonated free base.

| Ion Species | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Elemental Formula |

|---|---|---|---|---|

| [M+H]⁺ | 200.1070 | 200.1072 | 1.0 | C₁₃H₁₄NO⁺ |

Complementary Analytical Techniques for Structural Purity Assessment

To ensure the structural integrity and purity of 2-(3-Methylphenoxy)aniline hydrochloride, a suite of complementary analytical techniques is employed. These methods provide orthogonal information, offering a comprehensive purity profile of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. thermofisher.com A reverse-phase HPLC method can be developed to separate 2-(3-Methylphenoxy)aniline from any potential process-related impurities or degradation products. A suitable method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

A hypothetical HPLC purity analysis of a 2-(3-Methylphenoxy)aniline hydrochloride sample is summarized in the table below. This illustrates how the technique can quantify the main component and any detected impurities.

| Peak No. | Retention Time (min) | Component | Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | 5.8 | Impurity A | 0.15 | Purity: 99.7% |

| 2 | 7.2 | 2-(3-Methylphenoxy)aniline | 99.70 | |

| 3 | 9.1 | Impurity B | 0.15 |

In addition to chromatographic techniques, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of a compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The presence of any unexpected signals could indicate the presence of impurities.

Theoretical and Computational Investigations of 2 3 Methylphenoxy Aniline Hydrochloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to predict molecular properties with high accuracy. Methods like the B3LYP hybrid functional combined with basis sets such as 6-311G(d,p) are standard for optimizing molecular geometries and calculating various electronic and optical properties. scispace.comnih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the configuration with the lowest possible energy. rdd.edu.iqscispace.com For 2-(3-Methylphenoxy)aniline (B1607781) hydrochloride, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable conformation. The resulting optimized structure provides a foundation for all subsequent calculations and offers insights into the molecule's steric and electronic characteristics. The electronic structure analysis then details the distribution of electrons and the nature of chemical bonds within this optimized geometry. scispace.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a crucial tool for identifying the reactive sites of a molecule. researchgate.netuni-muenchen.de It visualizes the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.netmanipal.edu

On an MEP map:

Red and Yellow: Indicate regions of negative electrostatic potential. These areas are electron-rich and are the most likely sites for an electrophilic attack. For 2-(3-Methylphenoxy)aniline hydrochloride, such regions would be expected around the electronegative nitrogen and oxygen atoms.

Blue: Indicates regions of positive electrostatic potential. These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amine group (–NH3+) in the hydrochloride salt would be a prominent positive region.

Green: Represents areas with neutral or near-zero potential.

The MEP map provides a clear, visual guide to the molecule's charge distribution and chemical reactivity. uni-muenchen.dewolfram.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. researchgate.netresearchgate.net The two key orbitals are:

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. nih.govcityu.edu.hk A smaller energy gap suggests that the molecule is more easily polarized, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For 2-(3-Methylphenoxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring system, while the LUMO may be distributed across the phenoxy moiety.

Natural Bond Orbital (NBO) Analysis of Bonding and Reactivity

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the electron density into Lewis-type structures (bonds and lone pairs). researchgate.netq-chem.comresearchgate.net This method allows for the quantitative study of intramolecular interactions, such as charge transfer and hyperconjugation. wisc.edu

Key insights from NBO analysis include:

Lewis Structure: It identifies the most accurate Lewis structure representation.

Charge Distribution: It calculates the natural atomic charges on each atom.

Calculation of Quantum-Chemical Descriptors

From the HOMO and LUMO energy values, several quantum-chemical descriptors can be calculated to quantify the global reactivity of a molecule. sphinxsai.compsicode.orgrasayanjournal.co.in These descriptors provide a quantitative framework for comparing the chemical behavior of different molecules.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for charge transfer.

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

The following table presents illustrative data for a generic aniline derivative, as specific values for 2-(3-Methylphenoxy)aniline hydrochloride are not available in the cited literature.

| Parameter | Formula | Illustrative Value (eV) | Description |

|---|---|---|---|

| E_HOMO | - | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | - | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Ionization Potential (I) | -E_HOMO | 5.85 | Energy needed to remove an electron |

| Electron Affinity (A) | -E_LUMO | 1.25 | Energy released when an electron is added |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.60 | Measure of chemical reactivity |

| Chemical Hardness (η) | (I - A) / 2 | 2.30 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | 0.43 | Reciprocal of hardness |

| Electronegativity (χ) | (I + A) / 2 | 3.55 | Global ability to attract electrons |

First-Order Hyperpolarizability and Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties investigates how a material responds to intense electromagnetic fields, such as those from a laser. mdpi.comresearchgate.net Molecules with significant NLO properties are valuable for applications in optoelectronics and photonics. chemrxiv.org The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response. ccsenet.org

Computational methods can predict the β value of a molecule. High β values are often found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. 2-(3-Methylphenoxy)aniline possesses an electron-donating amino group and a phenoxy ring system, making it a candidate for NLO activity. The calculated β value is typically compared to that of a standard reference material, such as urea, to assess its potential. nih.gov

The table below provides a hypothetical comparison of the calculated first-order hyperpolarizability.

| Compound | Property | Illustrative Value (a.u.) |

|---|---|---|

| Urea (Reference) | β_total | ~372 |

| 2-(3-Methylphenoxy)aniline | β_total | Potentially > Urea |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules and materials at an atomic level. For 2-(3-Methylphenoxy)aniline hydrochloride, MD simulations can provide profound insights into its interactions with various surfaces and its behavior at interfaces, which is particularly relevant in fields like materials science and corrosion inhibition. These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion, allowing researchers to observe dynamic processes that are often difficult to capture experimentally.

Modeling of Adsorption Mechanisms

The adsorption of a molecule onto a substrate is a critical step in many chemical processes, including catalysis, surface coating, and corrosion inhibition. MD simulations are instrumental in modeling the mechanisms by which molecules like 2-(3-Methylphenoxy)aniline hydrochloride attach to a surface.

In a typical simulation, a model system is constructed consisting of a substrate (e.g., a metal surface like iron or copper) and the molecule of interest within a solution box. The simulation then tracks the trajectory of the molecule as it approaches and interacts with the surface. Key findings from such simulations often revolve around identifying the most stable adsorption orientation and calculating the interaction energy.

For an organic molecule like 2-(3-Methylphenoxy)aniline hydrochloride, adsorption is typically driven by the interactions of its functional groups and aromatic rings with the surface atoms. The aniline and phenoxy groups can interact via their pi-electron systems, while the nitrogen and oxygen heteroatoms can also act as adsorption centers. Simulations can reveal whether the molecule adsorbs in a flat-lying (parallel) or upright (perpendicular) orientation. The flat orientation often maximizes the contact area and interaction with the surface. The protonated amine group in the hydrochloride form adds another layer of complexity, potentially leading to strong electrostatic interactions with the surface or with anions present in the solution.

While specific MD studies on the adsorption of 2-(3-Methylphenoxy)aniline hydrochloride are not widely available in published literature, data from simulations on related aniline derivatives show strong adsorption energies on metal surfaces. nih.govresearchgate.net These studies indicate that the adsorption energy is a key parameter for quantifying the strength of the interaction between the molecule and the surface. A more negative adsorption energy typically signifies a more stable and spontaneous adsorption process.

Table 1: Illustrative Data from a Hypothetical MD Simulation of Adsorption This table represents the type of data that would be generated from an MD simulation studying the adsorption of an inhibitor molecule. The values are for illustrative purposes.

| Parameter | Description | Hypothetical Value |

| Adsorption Energy (E_ads) | The energy released when the molecule adsorbs onto the surface. | -185 kJ/mol |

| Binding Energy (E_binding) | The energy required to separate the adsorbed molecule from the surface. | 190 kJ/mol |

| Orientation Angle | The angle of the molecule's aromatic rings relative to the surface plane. | 15° (near parallel) |

| Key Interaction Sites | Atoms on the molecule primarily involved in bonding with the surface. | N, O, Pi-electrons |

Interfacial Behavior Analysis (e.g., for related corrosion inhibition studies)

In the context of corrosion science, the behavior of an inhibitor molecule at the metal-electrolyte interface is of paramount importance. MD simulations can model this complex environment to analyze how 2-(3-Methylphenoxy)aniline hydrochloride forms a protective barrier against corrosive species. mdpi.com

Simulations of interfacial behavior typically involve a larger, more complex system: a metal slab, a layer of the inhibitor molecules, and a solution containing water and corrosive ions (like Cl⁻ and H₃O⁺). The analysis focuses on how the inhibitor molecules arrange themselves on the surface and how they affect the structure and dynamics of the surrounding solution.

A key finding from such simulations is the displacement of water and corrosive ions from the metal surface by the inhibitor molecules. mdpi.comsemanticscholar.org By forming a dense, adsorbed layer, the inhibitor creates a physical barrier that prevents aggressive species from reaching the metal and initiating corrosion reactions. unibo.it The analysis of Radial Distribution Functions (RDFs) from the simulation data can quantify this effect by showing the probability of finding water molecules or chloride ions at a certain distance from the metal surface, with and without the inhibitor. A significant reduction in this probability near the surface indicates effective protection.

Furthermore, simulations can elucidate the role of the molecule's structure in forming a stable protective film. The combination of the bulky methylphenoxy and aniline groups in 2-(3-Methylphenoxy)aniline hydrochloride suggests it could cover a significant surface area, enhancing its potential effectiveness as a corrosion inhibitor. The interactions between adjacent adsorbed molecules also contribute to the stability and compactness of the protective film.

Thermochemical Property Predictions

Thermochemical properties such as enthalpy, entropy, and heat capacity are fundamental for understanding the stability, reactivity, and energy content of a chemical compound. While experimental determination of these properties can be challenging, computational chemistry provides reliable methods for their prediction.

Enthalpy, Entropy, and Heat Capacity Determinations

For 2-(3-Methylphenoxy)aniline hydrochloride, specific experimental thermochemical data is not readily found in scientific literature. However, computational methods, such as the Joback group contribution method, can be used to estimate these values for the neutral parent molecule, 2-(3-Methylphenoxy)aniline. chemeo.com These methods approximate thermochemical properties by summing the contributions of the individual functional groups within the molecule.

Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the compound's intrinsic stability.

Gibbs Free Energy of Formation (ΔGf°): This property combines enthalpy and entropy to determine the spontaneity of the compound's formation under standard conditions.

Ideal Gas Heat Capacity (Cp,gas): This property measures the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. It is a temperature-dependent property that is crucial for heat transfer calculations.

For context, the thermochemical properties of the parent aniline molecule are well-documented. nist.govchemeo.com By comparing these values to the predicted data for more complex derivatives, one can understand the thermodynamic effects of adding substituents like the methylphenoxy group. For instance, the predicted heat capacity of a related isomer, 2-(2-methylphenoxy)aniline, is significantly higher than that of aniline, which is expected due to its larger size and greater number of vibrational modes. chemeo.com

Table 2: Predicted Thermochemical Properties for the Related Isomer 2-(2-Methylphenoxy)aniline Data estimated using the Joback Method. These values serve as an approximation for the closely related 3-methylphenoxy isomer.

| Property | Value | Unit |

| Enthalpy of Formation (ΔHf°) | 40.04 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | 225.59 | kJ/mol |

| Enthalpy of Fusion (ΔHfus) | 23.12 | kJ/mol |

| Enthalpy of Vaporization (ΔHvap) | 63.46 | kJ/mol |

Table 3: Predicted Ideal Gas Heat Capacity (Cp,gas) for 2-(2-Methylphenoxy)aniline at Different Temperatures Data estimated using the Joback Method.

| Temperature (K) | Cp,gas (J/mol·K) |

| 655.11 | 408.08 |

| 696.72 | 423.20 |

| 738.32 | 437.17 |

| 779.93 | 450.03 |

| 821.53 | 461.82 |

| 863.14 | 472.59 |

| 904.74 | 482.38 |

These predicted values provide a crucial thermodynamic profile of the molecule, offering insights into its behavior in various chemical and physical processes, even in the absence of direct experimental measurements.

Chemical Reactivity, Derivatization, and Synthetic Applications of 2 3 Methylphenoxy Aniline Hydrochloride

Reaction Pathways and Mechanisms

The reactivity of 2-(3-Methylphenoxy)aniline (B1607781) is centered around the electron-rich aniline (B41778) ring, the stable ether bond, and the potential for reactions involving the amino group. The hydrochloride form renders the anilinic ring less reactive to electrophiles due to the electron-withdrawing nature of the ammonium (B1175870) group. Therefore, reactions are often carried out on the free base, 2-(3-Methylphenoxy)aniline.

Electrophilic Aromatic Substitution Reactivity

The free aniline form of the title compound is highly activated towards electrophilic aromatic substitution (SEAr). libretexts.org The amino group (-NH₂) and the phenoxy group (-OAr) are both strong activating, ortho-, para-directing groups. wikipedia.orglibretexts.org The methyl group (-CH₃) on the phenoxy ring is a weaker activating group, also directing ortho- and para-. libretexts.org

This high reactivity can sometimes be a drawback, leading to multiple substitutions. libretexts.org For instance, direct bromination of highly activated anilines can result in the substitution of all available ortho and para positions. To achieve monosubstitution and control the reaction, the reactivity of the amino group is often tempered by converting it into an amide (e.g., acetanilide). This N-acyl group is still an ortho-, para-director but is less activating, which helps prevent overreaction and can introduce steric hindrance that favors the para-product. libretexts.org

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring. wikipedia.orgmakingmolecules.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-(3-Methylphenoxy)aniline

| Activating Group | Ring | Directing Influence | Predicted Substitution Positions |

|---|---|---|---|

| Amino (-NH₂) | Aniline Ring | Strong Ortho, Para | C4, C6 |

| Phenoxy (-OAr) | Aniline Ring | Strong Ortho, Para | C4, C6 |

| Methyl (-CH₃) | Phenoxy Ring | Weak Ortho, Para | C2', C4', C6' |

Note: Numbering assumes the aniline ring as the primary ring, with C1 attached to the ether oxygen and C2 to the amino group. Prime numbering refers to the methyl-substituted phenoxy ring.

Oxidation and Reduction Transformations

The oxidation and reduction of 2-(3-Methylphenoxy)aniline hydrochloride can target several sites within the molecule.

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including quinones, depending on the oxidant and reaction conditions. alchemyst.co.uk The oxidation can proceed via a one-electron or two-electron pathway. alchemyst.co.uk The diaryl ether linkage is generally stable to oxidation, though cleavage can occur under harsh conditions. The benzylic methyl group is also a potential site for oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), but this typically requires forcing conditions. schoolbag.info

Reduction: While the aromatic rings are generally resistant to reduction under standard conditions, specific transformations are possible. For instance, nitro derivatives of 2-(3-Methylphenoxy)aniline, which can be synthesized via controlled nitration, can be readily reduced to the corresponding amino group. This reduction is a common method for introducing additional amino functionalities and is often achieved using reagents like tin (Sn) or iron (Fe) in acidic media, or through catalytic hydrogenation. chemistrysteps.com

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent Class | Potential Product(s) |

|---|---|---|

| Oxidation of Amine | Strong Oxidants (e.g., Cr(VI)) | Complex mixtures, potential for quinone-like structures |

| Oxidation of Methyl Group | Strong Oxidants (e.g., KMnO₄) | 2-(3-Carboxyphenoxy)aniline |

Condensation and Cyclization Reactions for Scaffold Construction

The primary amino group of 2-(3-Methylphenoxy)aniline is a key functional handle for condensation and cyclization reactions, enabling the construction of various heterocyclic scaffolds. nih.gov

One significant application is in the synthesis of phenoxazines, a class of tricyclic heterocyclic compounds with diverse applications. nih.govresearchgate.net The synthesis can be achieved through the cyclization of 2-phenoxyaniline (B124666) derivatives. This often involves an intramolecular cyclization reaction, which can be promoted under various conditions, sometimes involving oxidative processes.

Furthermore, the aniline can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). beilstein-journals.orgresearchgate.net These imines are versatile intermediates that can participate in further reactions or be reduced to form secondary amines. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic systems. The reaction of anilines with formaldehyde (B43269) and other phenols or anilines can lead to the formation of benzoxazine (B1645224) structures. researchgate.net

Derivatization Strategies for Functional Enhancement

Derivatization of 2-(3-Methylphenoxy)aniline hydrochloride is employed to modify its properties and introduce new functionalities.

Introduction of Diverse Substituents onto the Aromatic Rings

As discussed under electrophilic aromatic substitution (Section 5.1.1), various substituents can be introduced onto either of the aromatic rings. Halogenation (e.g., with Cl₂, Br₂), nitration (HNO₃/H₂SO₄), and sulfonation (SO₃/H₂SO₄) are common methods for functionalizing the rings. wikipedia.org Friedel-Crafts alkylation and acylation reactions are generally not compatible with the free aniline due to the basic nitrogen coordinating with the Lewis acid catalyst, but they can be performed on the N-acylated (amide) derivative. libretexts.org These introduced groups can then serve as handles for further synthetic transformations, such as cross-coupling reactions on halogenated derivatives or reduction of nitro groups. google.com

Chiral Derivatization for Stereochemical Analysis

While 2-(3-Methylphenoxy)aniline itself is not chiral, it can be used to synthesize chiral derivatives, or it may be a component of a larger, chiral molecule. For the stereochemical analysis of related chiral primary amines, chiral derivatizing agents (CDAs) are often employed. nih.govnih.gov These reagents react with the primary amine to form diastereomers, which can then be separated and analyzed using non-chiral chromatographic techniques like HPLC or GC. researchgate.netacs.org

Common CDAs for primary amines include:

Marfey's reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts via nucleophilic substitution to form diastereomeric derivatives with distinct chromatographic retention times. nih.gov

o-Phthalaldehyde (OPA) with a chiral thiol: Reagents like N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC) react with the primary amine and OPA to form fluorescent, chiral isoindolone derivatives. nih.govresearchgate.net

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with the amine to form stable diastereomeric carbamates. acs.org

The choice of derivatizing agent depends on the specific analytical requirements, such as detection method (UV, fluorescence, MS) and the desired separation efficiency. nih.govnih.gov

Table 3: Common Chiral Derivatizing Agents for Primary Amines

| Derivatizing Agent (CDA) | Reaction Principle | Resulting Derivative | Analytical Method |

|---|---|---|---|

| Marfey's Reagent (FDAA) | Nucleophilic Aromatic Substitution | Diastereomeric DNP-L-alanine amides | HPLC-UV/MS |

| OPA / Chiral Thiol (e.g., NAC) | Condensation | Diastereomeric Isoindolones | HPLC-Fluorescence/MS |

Role as a Strategic Building Block in Complex Molecule Synthesis

While specific, documented syntheses detailing the extensive use of 2-(3-Methylphenoxy)aniline hydrochloride are limited in widely available literature, its structural components are analogous to those found in precursors for various significant organic molecules. The utility of phenoxy anilines, in general, points toward the potential applications of this specific compound in creating diverse and complex chemical entities.

Intermediate in the Synthesis of Organic Scaffolds

The structure of 2-(3-Methylphenoxy)aniline hydrochloride is well-suited for the synthesis of various heterocyclic and polycyclic organic scaffolds, which form the core of many functional molecules. The presence of the primary amine on one of the aromatic rings is a key feature, allowing for cyclization reactions that can form new ring systems.

Potential Synthetic Routes to Heterocyclic Scaffolds:

Quinazoline (B50416) and Benzodiazepine (B76468) Scaffolds: The ortho-disposed amine and phenoxy groups can be envisioned as participants in condensation and cyclization reactions. For instance, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of quinazoline or benzodiazepine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive compounds.

Phenoxazine (B87303) Scaffolds: Intramolecular cyclization reactions, potentially under oxidative conditions, could theoretically lead to the formation of phenoxazine-type structures. The diaryl ether linkage is a core component of the phenoxazine scaffold, which is found in various dyes and biologically active molecules.

The strategic placement of the methyl group on the phenoxy ring provides a point for further functionalization or can be used to modulate the electronic and steric properties of the resulting scaffold, influencing its biological activity or material properties.

Precursor for Advanced Small Molecules

As a chemical intermediate, 2-(3-Methylphenoxy)aniline hydrochloride can serve as a starting material for the synthesis of advanced small molecules with potential applications in pharmaceuticals and material science. The aniline functional group is a common precursor for a wide array of more complex functionalities.

Derivatization into Functional Small Molecules:

Amide and Sulfonamide Synthesis: The primary amine is readily acylated or sulfonylated to form corresponding amides and sulfonamides. This is a common strategy in drug discovery to introduce diversity and modulate pharmacokinetic properties. For example, the related compound 2-phenoxyaniline is a key intermediate in the synthesis of the anti-inflammatory drug nimesulide, which features a methanesulfonamide (B31651) group installed on the aniline nitrogen.

Diazotization and Azo Compound Formation: The aniline moiety can undergo diazotization to form a diazonium salt. This highly reactive intermediate can then be used in various coupling reactions, such as the Sandmeyer reaction to introduce a range of substituents, or in azo coupling reactions to form azo dyes. Azo compounds are widely used as colorants and have applications in materials science.

The combination of the diaryl ether backbone and the versatile aniline group makes 2-(3-Methylphenoxy)aniline hydrochloride a molecule with significant potential for the creation of novel and functional small molecules.

Table of Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₄ClNO |

| Molecular Weight | 235.71 g/mol |

| Synonyms | 2-(m-Tolyloxy)aniline hydrochloride |

| CAS Number (non-salt) | 60287-67-4 |

| Appearance | Solid |

Uncharted Territory: The Research Applications of 2-(3-Methylphenoxy)aniline hydrochloride Remain Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and literature, the specific applications of the chemical compound 2-(3-Methylphenoxy)aniline hydrochloride in advanced chemical biology and material science methodologies, as outlined in the requested article structure, could not be verified. No publicly accessible research articles, patents, or scholarly reviews were identified that describe its use as a ubiquitin binding scaffold, a tool for studying protein-protein or enzyme interactions, or as a developmental basis for analytical probes and reagents.

The inquiry into the advanced research applications of 2-(3-Methylphenoxy)aniline hydrochloride has revealed a significant gap in the scientific literature. While the requested outline presents a detailed and specific framework for an article on this compound, the foundational research to support the proposed sections and subsections does not appear to be publicly available at this time.

The initial stages of this investigation sought to uncover research detailing the compound's role in proteomics, specifically its utilization as a Ubiquitin Binding Scaffold (UBS) for protein enrichment and in techniques for studying protein-protein interactions. However, searches yielded no publications or data linking 2-(3-Methylphenoxy)aniline hydrochloride to these methodologies. Similarly, an extensive review for its application in enzyme interaction studies, including the investigation of molecular targets, binding affinities, and the modulation of enzyme activity, produced no relevant findings. Furthermore, the development of analytical probes and reagents based on this compound is not documented in the accessible scientific domain.

It is important to note that the absence of published research does not definitively mean that such applications have not been explored. This information may exist in proprietary research within private institutions or may be part of ongoing, yet-to-be-published studies. The provided citations, " cymitquimica.com" and " researchgate.net," could not be traced to specific, publicly available documents that would substantiate the claims outlined in the article's proposed structure.

Therefore, due to the lack of verifiable, publicly accessible scientific evidence, it is not possible to construct a factually accurate and informative article on the advanced research applications of 2-(3-Methylphenoxy)aniline hydrochloride as per the provided detailed outline. The scientific community awaits future publications that may shed light on the potential roles of this compound in the fields of chemical biology and material science.

Advanced Research Applications in Chemical Biology and Material Science Methodologies

Methodological Studies in Corrosion Inhibition (for related compounds)

The study of corrosion inhibitors is a critical area of materials science, and various experimental and theoretical methods are employed to evaluate their efficacy. While specific studies on "2-(3-Methylphenoxy)aniline hydrochloride" as a corrosion inhibitor are not detailed, the methodologies described below are standard approaches used to assess the performance of related organic corrosion inhibitors.

Electrochemical techniques are powerful tools for investigating the mechanism and efficiency of corrosion inhibitors at the metal-solution interface. thermofisher.com These methods are generally faster and more sensitive than traditional weight loss measurements.

Potentiodynamic Polarization: This technique involves scanning the potential of a metal electrode and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From these plots, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. A decrease in icorr in the presence of an inhibitor indicates effective corrosion inhibition. The shift in Ecorr can provide insights into whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of an inhibitor are indicative of effective corrosion protection. nih.gov

Linear Polarization Resistance (LPR): LPR is a rapid technique for determining the polarization resistance (Rp), which is inversely proportional to the corrosion rate. It involves applying a small potential scan around the corrosion potential. This method is well-suited for continuous monitoring of corrosion rates. sigmaaldrich.com

| Electrochemical Technique | Key Parameters Measured | Indication of Inhibition |

| Potentiodynamic Polarization | Corrosion Potential (Ecorr), Corrosion Current Density (icorr) | Decrease in icorr |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct), Double-Layer Capacitance (Cdl) | Increase in Rct, Decrease in Cdl |

| Linear Polarization Resistance (LPR) | Polarization Resistance (Rp) | Increase in Rp |

Theoretical studies, often in conjunction with experimental work, provide fundamental insights into the adsorption mechanism of corrosion inhibitors on metal surfaces.

Adsorption Isotherms: The relationship between the concentration of the inhibitor in the solution and its surface coverage on the metal can be described by adsorption isotherms. Common models include the Langmuir, Frumkin, and Temkin isotherms. By fitting experimental data to these models, thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated. A negative and large value of ΔG°ads indicates strong and spontaneous adsorption of the inhibitor on the metal surface. nih.gov

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of inhibitor molecules and their interaction with metal surfaces. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can be calculated. These parameters help in understanding the reactivity of the inhibitor and its ability to donate or accept electrons from the metal surface. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the adsorption process at the atomic level. These simulations can model the orientation of inhibitor molecules on the metal surface and the interactions with the surrounding solvent molecules. This helps in visualizing the formation of a protective inhibitor film. bldpharm.com

| Theoretical Framework | Purpose | Key Parameters/Outputs |

| Adsorption Isotherms | To model the adsorption behavior of the inhibitor on the metal surface. | Standard Free Energy of Adsorption (ΔG°ads) |

| Quantum Chemical Calculations (DFT) | To understand the electronic properties and reactivity of the inhibitor molecule. | EHOMO, ELUMO, Energy Gap (ΔE), Dipole Moment (μ) |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic adsorption process and film formation. | Adsorption energy, orientation of molecules on the surface. |

Limitations in Current Research Methodologies and Future Research Directions

Challenges in Synthetic Scalability and Purity

The synthesis of 2-(3-Methylphenoxy)aniline (B1607781) hydrochloride on a laboratory scale is achievable; however, scaling up production for industrial or large-scale academic use presents significant challenges. The synthesis typically involves a multi-step process, and ensuring high purity of the final hydrochloride salt can be complex.

One of the primary challenges in scalability is maintaining consistent reaction conditions and yields as the volume of reactants increases. Side reactions can become more prevalent, leading to a higher impurity profile. The purification of the free base, 2-(3-Methylphenoxy)aniline, often requires techniques like distillation at reduced pressure and treatment to remove color-forming impurities that arise from aerial oxidation. lookchem.com

Furthermore, the conversion to the hydrochloride salt requires careful control of stoichiometry and crystallization conditions to obtain a product with high purity and good crystallinity. The hygroscopic nature of many aniline (B41778) salts can also complicate handling and storage on a large scale. lookchem.com Future research must focus on developing more robust and scalable synthetic routes, potentially through catalytic processes that offer higher selectivity and efficiency. Additionally, the development of advanced purification techniques, such as preparative chromatography or optimized crystallization methods, is crucial for obtaining high-purity material consistently at a larger scale.

Advancements in Spectroscopic Resolution and Interpretation

The characterization of 2-(3-Methylphenoxy)aniline hydrochloride relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While these methods provide essential structural information, advancements are continually sought to enhance resolution and interpretive power.

In FT-IR spectroscopy, the identification of characteristic functional groups is fundamental. For a related phenoxyaniline (B8288346) initiator, characteristic bands include N-H stretching vibrations around 3334 cm⁻¹ and C-N stretching at 1272 cm⁻¹, confirming the aromatic amine group. researchgate.net The ether linkage would also present characteristic C-O stretching bands. High-resolution FT-IR, coupled with computational methods, can help to resolve overlapping peaks in the fingerprint region (1450-500 cm⁻¹), providing more detailed insights into subtle structural features and intermolecular interactions. nih.gov

For NMR spectroscopy, while standard ¹H and ¹³C NMR can confirm the basic structure, higher-field NMR instruments offer greater spectral dispersion, which is critical for unambiguously assigning protons and carbons in the two aromatic rings. Two-dimensional NMR techniques like COSY and HSQC are invaluable for this purpose. Future advancements may involve the application of solid-state NMR to study the crystalline form of the hydrochloride salt and its polymorphism.

Table 1: Representative Spectroscopic Data for Aniline Derivatives

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference |

|---|---|---|---|

| FT-IR | N-H Stretching (Amine) | 3300-3500 cm⁻¹ | researchgate.net |

| FT-IR | C-N Stretching (Aromatic Amine) | 1250-1335 cm⁻¹ | researchgate.net |

| ¹³C NMR | Carbon attached to Amino Group | δ 140-150 ppm | researchgate.net |

| ¹³C NMR | Carbon in Ether Linkage (C-O-C) | δ 150-160 ppm | General |

Note: The data presented are typical for aniline derivatives and phenoxyanilines. Specific shifts for 2-(3-Methylphenoxy)aniline hydrochloride may vary.

Refinements in Computational Model Accuracy and Predictive Power

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like 2-(3-Methylphenoxy)aniline hydrochloride. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant for forecasting physicochemical properties, reactivity, and biological activity. researchgate.net

Current computational models for aniline derivatives can predict properties like dipole moments and metabolic pathways. tandfonline.com However, the accuracy of these models is highly dependent on the quality of the input data and the algorithms used. For complex molecules with multiple rotatable bonds, such as the ether linkage in 2-(3-Methylphenoxy)aniline, accurately predicting the lowest energy conformation and its associated properties can be challenging.

Future refinements in this area will likely come from the integration of machine learning and artificial intelligence with traditional quantum chemical calculations. researchgate.net Developing models trained on larger and more diverse datasets of phenoxyaniline compounds will improve their predictive power. Furthermore, more sophisticated models that account for solvent effects and the dynamic behavior of the molecule will provide more accurate predictions of its behavior in real-world systems. researchgate.net Such models could accelerate the discovery of new applications by allowing for virtual screening of properties relevant to materials science or chemical biology.

Emerging Research Avenues in Chemical Biology and Materials Science

While the specific applications of 2-(3-Methylphenoxy)aniline hydrochloride are not yet widely established, its structural motifs—a phenoxyaniline core—suggest potential in several emerging research areas.

In chemical biology , phenoxyaniline analogues have been used as probes to study enzyme-ligand interactions. For instance, they have been employed to investigate the interactions of environmental toxicants with cytochrome P450 enzymes, which are crucial for metabolism. acs.orgnih.gov The 2-(3-Methylphenoxy)aniline scaffold could be a starting point for designing new enzyme inhibitors or probes for studying biological processes. Its derivatives have also been investigated for their potential as Na+/Ca2+ exchange system inhibitors, which could be relevant for treating ischemic diseases. google.com

In materials science , aniline derivatives are precursors to polyaniline, a well-known conducting polymer. The phenoxy substituent in 2-(3-Methylphenoxy)aniline could be used to modify the properties of polyaniline, such as its solubility, processability, and electronic characteristics. Polymers derived from substituted anilines are being explored for applications in chemical sensors, particularly for detecting gases like ammonia. avantorsciences.com The unique electronic and structural contributions of the 3-methylphenoxy group could lead to new materials with tailored optical or electronic properties for use in organic light-emitting diodes (OLEDs) or other electronic devices. nih.gov Future research will likely focus on synthesizing and characterizing polymers and other materials derived from this compound to explore these potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methylphenoxy)aniline hydrochloride, and what factors influence reaction yields?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution between 3-methylphenol and halogenated aniline derivatives (e.g., 2-chloro-5-nitroaniline). Key steps include:

- Temperature control : Optimal yields are achieved at 80–100°C to minimize side reactions like oxidation .

- Catalysts : Potassium carbonate or cesium fluoride enhances reactivity in polar aprotic solvents (e.g., DMF) .

- Salification : Treatment with HCl gas in ethanol yields the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of 2-(3-Methylphenoxy)aniline hydrochloride?

- Analytical Techniques :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>98%) .

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.4 ppm) and the methylphenoxy group (δ 2.3 ppm) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 245.3 (M+H) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of 2-(3-Methylphenoxy)aniline hydrochloride, particularly in enzyme inhibition?

- Experimental Design :

- Enzyme Assays : Screen against kinases (e.g., EGFR) using fluorescence-based assays to measure IC values .

- Molecular Docking : Computational models predict interactions between the methylphenoxy group and hydrophobic enzyme pockets .

- Lipophilicity : The methylphenoxy moiety enhances membrane permeability, as calculated via logP values (estimated ~3.2) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties and reactivity?

- Comparative Studies :

- Electron-Withdrawing Groups : Trifluoromethyl substitution at the para-position increases acidity (pKa ~3.5 vs. ~4.8 for methylphenoxy) .

- Steric Effects : Ortho-substituted analogs show reduced reactivity in Suzuki couplings due to hindered access to the amine group .

- Data Table :

| Substituent Position | logP | Solubility (mg/mL) | Reactivity in SNAr |

|---|---|---|---|

| Para-CF | 3.8 | 0.12 | High |

| Ortho-CH | 2.9 | 0.45 | Moderate |

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

- Challenges :

- By-Product Detection : Chlorinated by-products (e.g., dichloro derivatives) may co-elute during HPLC .

- Limit of Quantification (LOQ) : GC-MS achieves LOQ of 0.01% for residual solvents like DMF .

- Solutions :

- Column Selection : Use HILIC columns for polar impurities .

- Spiking Experiments : Validate recovery rates (85–110%) for accuracy .

Q. How should researchers resolve discrepancies in reported biological activity data across studies?

- Factors Causing Variability :

- Purity Differences : Batch variability (e.g., residual solvents) affects IC reproducibility .

- Cell Line Specificity : Activity in A549 (lung cancer) vs. HepG2 (liver cancer) may vary due to transporter expression .

- Mitigation Strategies :

- Standardized Protocols : Use CLSI guidelines for cell viability assays .

- Impurity Profiling : Correlate HPLC purity data with bioactivity results .

Safety and Handling

Q. What safety precautions are recommended for handling 2-(3-Methylphenoxy)aniline hydrochloride?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Store in airtight containers at -20°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.